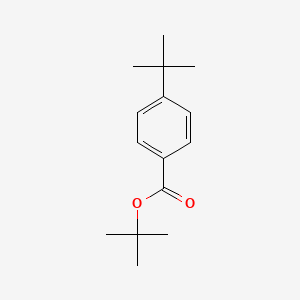

tert-Butyl 4-tert-butylbenzoate

Description

Properties

CAS No. |

92279-83-9 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

tert-butyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)12-9-7-11(8-10-12)13(16)17-15(4,5)6/h7-10H,1-6H3 |

InChI Key |

CWCYOZJGIQEEKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Nitric acid acts as both oxidant and proton donor, facilitating the cleavage of the methyl group’s C-H bond. Key variables include:

| Parameter | Optimal Value | Yield Impact | Purity Impact |

|---|---|---|---|

| Temperature | 180°C | High | Moderate |

| Reaction Time | 8 hours | Moderate | Low |

| HNO₃ Concentration | 10% | Moderate | High |

Elevated temperatures (>180°C) risk decarboxylation, while lower HNO₃ concentrations (<10%) prolong reaction times without improving selectivity. Post-reaction purification involves dissolving crude acid in 10% NaOH, filtering impurities, and acidifying to pH 3, yielding 98.4% purity.

Catalytic Esterification with Methanesulfonic Acid

Methanesulfonic acid (MSA) catalyzes the esterification of p-tert-butylbenzoic acid with methanol, achieving 98.8% conversion under Taguchi-optimized conditions.

Taguchi Orthogonal Array Analysis

An L9 orthogonal array evaluated three factors: catalyst concentration (5–10 wt%), methanol-to-acid molar ratio (4:1–6:1), and time (1–2 hours). ANOVA identified catalyst concentration as the most influential parameter (67% contribution), followed by time (23%) and molar ratio (10%).

Optimal Conditions:

- Catalyst: 10 wt% MSA

- Molar Ratio: 5:1 (methanol:acid)

- Time: 2 hours

Kinetic Modeling

The reaction follows a biphasic mechanism:

- Irreversible Pseudo-Second Order (0–40 minutes):

Rate equation: $$ \frac{dCA}{dt} = -k1 CA^2 $$

$$ k1 = 0.018 \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 70°C

- Reversible Second Order (40–120 minutes):

Equilibrium constant: $$ K{eq} = \frac{k1}{k_{-1}} = 2.5 $$ at 70°C

Titanium Sulfate-Catalyzed Esterification

Titanium sulfate offers an eco-friendly alternative, yielding 75–85% methyl 4-tert-butylbenzoate at reflux (5–8 hours). The protocol uses methanol in 6–12× molar excess and 10–20 wt% catalyst, achieving ≥98% purity post-distillation.

Advantages Over Homogeneous Catalysts

- Reusability: Titanium sulfate precipitates post-reaction, enabling simple filtration.

- Selectivity: Minimal di-ester byproducts due to moderate acidity (pH 2–3 during reaction).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Nitric Acid Oxidation | None | 95.5 | 98.4 | 180 | 8 |

| MSA Esterification | Methanesulfonic Acid | 98.8 | 99.2 | 65–70 | 2 |

| Titanium Sulfate | Ti(SO₄)₂ | 85 | 98 | 64–68 (reflux) | 8 |

Key Insights:

- MSA Superiority: Highest yield and purity stem from its strong acidity and water tolerance.

- Oxidative Limitations: Nitric acid methods require high-pressure equipment, increasing capital costs.

Purification and Characterization

Crystallization and Distillation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 4-tert-butylbenzoic acid.

Reduction: 4-tert-butylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and resins .

Biology and Medicine: In biological research, this compound is used as a model substrate to study enzyme-catalyzed ester hydrolysis. It is also investigated for its potential use in drug delivery systems due to its stability and lipophilicity .

Industry: this compound is used in the production of fragrances and flavoring agents. It is also used as a plasticizer in the manufacturing of flexible plastics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 4-tert-butylbenzoic acid and tert-butyl alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₁₅H₂₂O₃ (calculated based on structural analysis).

- Molecular Weight : ~250.33 g/mol.

- Applications: Potential use as a monomer in polymer chemistry (e.g., vinyl derivatives for polymerization) and in host-guest chemistry due to its compatibility with cyclodextrin cavities .

Structural and Physical Properties

The tert-butyl group’s steric bulk and hydrophobicity differentiate tert-Butyl 4-tert-butylbenzoate from its analogs. Below is a comparative analysis:

Key Observations :

- Hydrophobicity : this compound’s dual tert-butyl groups render it less polar than methyl or vinyl analogs, reducing solubility in polar solvents.

- Thermal Stability : The tert-butyl ester’s steric hindrance may enhance thermal stability compared to methyl esters, which are more prone to hydrolysis .

Reactivity and Stability

- Hydrolysis Resistance : The tert-butyl group’s bulkiness impedes nucleophilic attack at the ester carbonyl, making it more resistant to hydrolysis than methyl or ethyl esters under acidic/basic conditions .

- Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., tert-Butyl 4-bromo-2-fluorobenzoate) exhibit altered electronic profiles, enhancing reactivity in cross-coupling reactions .

Host-Guest Interactions

Studies on β-cyclodextrin (β-CD) binding reveal:

- Binding Affinity : 4-tert-butylbenzoate exhibits variable binding constants (K) with methylated β-CD derivatives. For example:

- Comparison with Adamantane Derivatives : The tert-butyl substituent’s binding behavior contrasts with adamantane-1-carboxylate, which shows stronger affinity due to its spherical shape .

Q & A

Basic Questions

Q. What are the key structural features of tert-Butyl 4-tert-butylbenzoate, and how do they influence its reactivity in organic synthesis?

- Answer : The compound contains two tert-butyl groups: one esterified at the carboxyl group of benzoic acid and another para-substituted on the aromatic ring. The bulky tert-butyl groups create significant steric hindrance, which slows electrophilic substitution on the aromatic ring and stabilizes the ester against nucleophilic attack. This steric effect is exploited in protecting group strategies, where the tert-butyl moiety shields reactive sites during multi-step syntheses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Although direct safety data for this compound is limited, analogous tert-butyl esters (e.g., tert-butyl hydroperoxide) recommend:

- Storage in tightly sealed containers at cool temperatures (2–8°C) to prevent degradation.

- Use of explosion-proof electrical equipment in handling areas.

- Avoidance of sparks, open flames, or reactive metals during transfers.

- Personal protective equipment (PPE), including chemical-resistant gloves and ventilation, to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

- Answer : Contradictions often arise from impurities or isomerization. To mitigate:

- Cross-validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, tert-butyl groups show distinct H NMR singlets at ~1.3 ppm.

- Chromatographic purity : Use HPLC with UV detection (λ = 254 nm) to verify purity >95%, as contaminants can skew spectral interpretations.

- Reference standards : Compare with ATR-FTIR spectra of similar tert-butyl esters (e.g., tert-butyl benzoate derivatives) from reliable spectral libraries .

Q. What synthetic strategies optimize the preparation of this compound to maximize yield and minimize side products?

- Answer : A two-step approach is effective:

Protection of benzoic acid : React 4-tert-butylbenzoic acid with tert-butanol under acid catalysis (e.g., HSO) via Fischer esterification.

Purification : Isolate the ester via fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent).

- Key considerations :

- Maintain anhydrous conditions to prevent hydrolysis.

- Use a 10–20% molar excess of tert-butanol to drive the equilibrium.

- Monitor reaction progress by TLC (R ~0.5 in hexane/EtOAc 9:1). Typical yields range from 65–80% .

Q. How does the stability of this compound vary under acidic or basic conditions, and what mechanistic insights explain this behavior?

- Answer : The ester is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH).

- Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 4-tert-butylbenzoic acid and tert-butanol.

- Basic hydrolysis : OH directly cleaves the ester bond via nucleophilic acyl substitution.

- Kinetic studies : Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24 hours) to quantify degradation rates. The bulky tert-butyl groups slow hydrolysis compared to less hindered esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Answer : Variations often stem from polymorphic forms or residual solvents.

- Recrystallization : Purify the compound using different solvent systems (e.g., ethanol/water vs. dichloromethane/hexane) to isolate stable polymorphs.

- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify melting point transitions.

- Solubility tests : Measure solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents at controlled temperatures. Cross-reference with crystallography data from analogous esters .

Methodological Recommendations

- Synthetic Design : Use tert-butyl groups as transient protecting agents in multi-step syntheses, leveraging their stability under mild conditions and ease of removal via acidolysis .

- Analytical Workflow : Prioritize hyphenated techniques (e.g., LC-MS) to correlate structural integrity with purity.

- Safety Compliance : Implement inert-atmosphere techniques (e.g., Schlenk lines) for large-scale reactions to mitigate flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.